sardaine Z2
Description
Properties
CAS No. |
140877-82-3 |
|---|---|
Molecular Formula |
C14H14N4O6 |
Synonyms |
sardaine Z2 |
Origin of Product |
United States |
Molecular Structure and Conformation of Sardaine Z2
Sardaine Z2 is a protamine, a class of small, arginine-rich nuclear proteins that replace histones in sperm cells during spermatogenesis. It is isolated from the sperm of the striped bonito (Sarda orientalis). The primary structure of this compound consists of a sequence of 34 amino acids.
The specific amino acid sequence for this compound is: Pro-Arg-Arg-Arg-Arg-Arg-Ala-Ser-Arg-Pro-Val-Arg-Arg-Arg-Arg-Arg-Tyr-Arg-Arg-Ser-Thr-Ala-Ala-Arg-Arg-Arg-Arg-Arg-Val-Val-Arg-Arg-Arg-Arg.
This sequence gives this compound a molecular mass of 4,596.09 Da. A notable feature of this protamine is the presence of alanine (B10760859) at position 7. This distinguishes it from the closely related sardaine Z1, which has a serine residue at the same position. Like other fish protamines, this compound's structure is dominated by a high proportion of arginine residues, which imparts a strong positive charge to the molecule. This high positive charge is crucial for its biological function of binding to the negatively charged phosphate (B84403) backbone of DNA, leading to a highly condensed and stable chromatin structure within the sperm head.
General studies on fish protamines suggest that they are typically intrinsically disordered proteins in solution, lacking a stable, well-defined three-dimensional structure. Their conformation is often characterized by a combination of random coils and β-turns. This structural flexibility is believed to be important for their ability to wrap around and compact DNA effectively.
Detailed experimental data on the structural stability and environmental responsiveness specifically for this compound are not available in publicly accessible scientific literature. However, the behavior of protamines as a class of molecules provides a general framework for understanding these properties. The stability and conformation of these highly charged, flexible proteins are significantly influenced by their chemical environment.
Specific studies detailing the impact of pH and ionic strength on the conformation and stability of this compound have not been published. For protamines in general, their highly cationic nature, due to the abundance of arginine residues, means that electrostatic interactions are paramount to their structure and stability.
pH: The guanidinium (B1211019) group of arginine has a very high pKa (~12.5), meaning it remains protonated and positively charged across a wide physiological pH range. Therefore, significant changes in the net charge and conformation of this compound would only be expected at extreme alkaline pH values, which are not physiologically relevant. At neutral pH, the extensive positive charges along the chain would lead to electrostatic repulsion between different parts of the molecule, favoring a more extended and disordered conformation.
Ionic Strength: The conformation of polyelectrolytes like protamines is highly sensitive to the ionic strength of the surrounding solution. In low salt (low ionic strength) conditions, the intramolecular electrostatic repulsions are strong, promoting an extended, random coil-like structure. As ionic strength increases, counter-ions from the salt in the solution screen the positive charges on the arginine side chains. This charge screening reduces the intramolecular repulsion, allowing the peptide chain to adopt a more compact and potentially more folded conformation. The specific effects would depend on the type and concentration of salt used. Without experimental data for this compound, a quantitative description is not possible.
There is no specific information available from thermal denaturation and unfolding pathway analyses, such as Differential Scanning Calorimetry (DSC), for this compound.
However, studies on protamines from other fish species indicate a high degree of thermal stability. For instance, protamine isolated from the cultured pufferfish Takifugu flavidus exhibits a high denaturation temperature of 176 °C. This exceptional thermal stability is likely attributed to the strong intramolecular and intermolecular interactions within the protamine-DNA complex in its natural state. When isolated, the stability would be influenced by factors such as its primary sequence and the solution conditions. The analysis of unfolding pathways would require sophisticated biophysical techniques to monitor structural changes as a function of temperature, but such data is not currently available for this compound.
Molecular Interactions and Functional Mechanisms of Sardaine Z2
Nucleic Acid Binding Dynamics and Specificity
The primary function of protamines, and by extension Sardaine Z2, is their interaction with DNA. This interaction is fundamental to the compaction of the paternal genome.
Quantitative Analysis of Electrostatic Interaction Mechanisms with DNA
The binding of protamines to DNA is predominantly driven by strong electrostatic interactions. Protamines are highly cationic due to their rich arginine content, while the phosphate (B84403) backbone of DNA is anionic. This charge attraction is the principal force behind their association. nih.govrsc.org Molecular dynamics simulations of protamine-DNA interactions highlight the critical role of these electrostatic forces in the condensation process, particularly under low salt conditions. nih.gov The guanidinium (B1211019) groups of the arginine residues in protamines form electrostatic and hydrogen bonds with the phosphate groups of the DNA backbone. acs.org This neutralization of the DNA backbone's negative charges is a key step in reducing the repulsion between DNA segments, allowing for tight packaging. wikipedia.org
All-atom molecular dynamics simulations have suggested that arginine-rich peptides, mimicking protamines, show a preference for binding to GC-rich sequences in the major groove and AT-rich sequences in the minor groove of DNA. researchgate.net This binding can induce structural changes in the DNA, such as bending, which further facilitates compaction. researchgate.net
Investigation of this compound-Induced DNA Condensation and Compaction
Protamines induce a dramatic condensation of DNA, compacting it 10- to 20-times more than histones in somatic cells. nih.govresearchgate.net This process involves a hierarchical series of structural changes. High-speed atomic force microscopy has revealed that protamine binding initiates the formation of DNA coils, which then progress through entanglement and twisting into highly condensed rod-shaped and eventually toroidal structures. oup.comnih.gov These toroidal units are a hallmark of sperm chromatin, with each toroid containing approximately 50 kilobases of DNA. wikipedia.org
Optical tweezers and confocal microscopy have shown that protamines can induce bends and loops in single DNA molecules. nih.govresearchgate.net At higher concentrations, protamines form coils that significantly shorten the DNA's contour length. nih.govresearchgate.net This extreme compaction not only serves to package the DNA into the small volume of the sperm head but also renders the genome transcriptionally inactive. nih.gov
Determination of Binding Stoichiometry and Cooperativity with Nucleic Acids
The stoichiometry of protamine binding to nucleic acids is approximately 1:1 in terms of positive charges from the protamine to negative charges from the nucleic acid's phosphate groups. encyclopedia.pub This charge neutralization is a prerequisite for DNA condensation. Studies on the binding of protamines to transfer-RNA (tRNA) have shown that protamines bind nonspecifically to all available parts of the RNA molecule. encyclopedia.pub
The binding of protamines to DNA is a cooperative process. The initial binding of a few protamine molecules facilitates the binding of subsequent molecules, leading to a rapid and efficient condensation of the entire DNA molecule. This cooperativity is crucial for the all-or-none condensation of the genome required during spermiogenesis.
Phosphorylation of protamines, a key post-translational modification, has been shown to significantly reduce the binding stoichiometry, meaning that phosphorylated protamines are more densely packed along the DNA. nih.govnih.gov This modification is thought to play a crucial role in the regulation of histone replacement and chromatin condensation during sperm development. nih.govnih.gov
Below is a table illustrating the binding stoichiometry of a representative protamine, clupeine Z, with DNA, and the effect of phosphorylation.
| Clupeine Z Species | Degree of Phosphorylation | DNA Nucleotides Covered per Protamine Molecule |
| Unphosphorylated | 0 | ~15 |
| Singly Phosphorylated | 1 | ~12 |
| Doubly Phosphorylated | 2 | ~10 |
| Triply Phosphorylated | 3 | ~8 |
Note: This data is for clupeine Z and is intended to be illustrative of the principles of protamine-DNA interactions. nih.govnih.gov
Interactions with Other Biological Macromolecules
The function of this compound is not solely defined by its interaction with DNA but also by its interplay with other proteins within the spermatid nucleus.
Study of Protein-Protein Interactions within the Spermatid Nuclear Environment
During spermiogenesis, the transition from histone-based chromatin to a protamine-based structure is a highly orchestrated process involving other nuclear proteins. Transition proteins (TPs) play an intermediate role, first replacing histones before being subsequently replaced by protamines. oup.com This sequential binding suggests a complex interplay of protein-protein and protein-DNA interactions that guide the chromatin remodeling process.
Recent research has identified sperm-associated antigen 17 (SPAG17) as a protein that interacts with protamines and facilitates their transport from the cytoplasm into the nucleus of developing spermatids. frontiersin.org This interaction is crucial for the proper and timely delivery of protamines to the chromatin.
Furthermore, once bound to DNA, protamines can form intermolecular disulfide bonds between cysteine residues, creating a cross-linked network that further stabilizes the condensed chromatin. wikipedia.org
Ligand Binding Studies (e.g., metal ions) and Their Modulatory Effects
Some protamines, particularly the P2 family found in mammals, are known to bind zinc. nih.gov While the precise function of this zinc binding is not fully understood, it is thought to be important for the structural integrity and stability of the protamine-DNA complex. nih.gov Protamines have also been used in biotechnological applications to create metal ion-protein chelate microparticles for the sustained release of drugs, demonstrating their ability to interact with metal ions like zinc. nih.gov
The interaction of protamines with metal ions can modulate their structure and function. For instance, the chelation of zinc can influence the release of proteins from protamine-based delivery systems. nih.gov While there are no specific studies on metal ion binding to this compound, its classification as a protamine suggests that it may also have the capacity to interact with divalent metal ions, which could play a role in the regulation of chromatin structure.
Susceptibility to Enzymatic Processing and Degradation Pathways
The molecular structure of this compound, a protamine rich in arginine residues, inherently dictates its susceptibility to enzymatic processing. Protamines, in general, are subject to degradation by various proteases, and the specific amino acid sequence of this compound provides a roadmap for predicting its enzymatic breakdown. This section explores the enzymatic pathways likely involved in the degradation of this compound, focusing on key digestive and cellular enzymes.
Proteolytic Cleavage by Digestive Enzymes
Upon oral ingestion, this compound would encounter the proteolytic environment of the digestive tract. The primary enzymes responsible for protein digestion, such as pepsin, trypsin, and chymotrypsin, would initiate the degradation of this protamine.
Trypsin: As a serine protease, trypsin exhibits high specificity for cleaving peptide bonds at the carboxyl side of basic amino acids, namely arginine and lysine (B10760008). letstalkacademy.comnih.gov Given that this compound is exceptionally rich in arginine, trypsin is predicted to be a highly effective enzyme in its degradation. The primary structure of this compound, Pro-Arg-Arg-Arg-Arg-Arg-Ala-Ser-Arg-Pro-Val-Arg-Arg-Arg-Arg-Arg-Tyr-Arg-Arg-Ser-Thr-Ala-Ala-Arg-Arg-Arg-Arg-Arg-Val-Val-Arg-Arg-Arg-Arg, contains numerous potential trypsin cleavage sites. nih.gov
The interactive table below illustrates the predicted cleavage sites for trypsin within the this compound sequence. Cleavage is expected to occur after each arginine (R) residue, except when it is followed by proline (P). nih.gov
Pepsin and Chymotrypsin: While trypsin is the most prominent enzyme for degrading arginine-rich proteins, other digestive proteases also contribute. Pepsin, the primary proteolytic enzyme in the stomach, preferentially cleaves peptide bonds involving hydrophobic and aromatic amino acids. Chymotrypsin, found in the small intestine, also targets these types of amino acids. Although less frequent than arginine, the this compound sequence does contain amino acids like Proline (P), Valine (V), and Tyrosine (Y), which could serve as potential, albeit less frequent, cleavage sites for pepsin and chymotrypsin. nih.gov
In Vivo Degradation and Metabolic Fate
Beyond the digestive system, if this compound or its fragments were to enter circulation, they would be subject to further enzymatic processing by peptidases present in the blood and various tissues. wikipedia.org The precise mechanisms and kinetics of this systemic degradation are not well-documented specifically for this compound. However, general pathways for protamine metabolism suggest a relatively short half-life in the bloodstream.
Studies on protamine sulfate, a related mixture of protamines, suggest that the heparin-protamine complex may be partially metabolized by the enzyme fibrinolysin. drugbank.com This indicates that enzymes involved in fibrinolysis could potentially play a role in the breakdown of protamine structures.
Post-Fertilization Degradation
A specialized and critical degradation pathway for sperm protamines, including those structurally similar to this compound, occurs within the oocyte following fertilization. For embryonic development to proceed, the tightly condensed paternal chromatin must be decondensed. This process involves the systematic removal and degradation of protamines, which are then replaced by histones to form a nucleosomal structure. nih.gov This intricate process is mediated by factors within the oocyte cytoplasm, though the specific proteases involved in the complete breakdown of the paternal protamines are a subject of ongoing research.
The following table summarizes the key enzymes and their potential roles in the degradation of this compound.
Biosynthesis, Maturation, and Post Translational Modification of Sardaine Z2
Gene Expression and Transcriptional Regulation of Sardaine Z2 in Spermatogenesis.
The gene encoding this compound is transcribed in haploid male germ cells, specifically in round and elongating spermatids, following the completion of meiosis. oup.comoup.comnih.govnih.govresearchgate.net While transcription occurs relatively early in spermiogenesis, the translation of this compound mRNA is temporally regulated and delayed until later stages, primarily in elongating and elongated spermatids. oup.comnih.govpnas.orgamegroups.org This translational control is a significant mechanism governing this compound expression, ensuring its synthesis coincides with the appropriate stage of chromatin remodeling. nih.govpnas.orgamegroups.org
Following transcription, this compound transcripts are stored in the cytoplasm within translationally repressed ribonucleoprotein (RNP) particles. oup.comamegroups.orgnih.gov This storage mechanism prevents premature translation. The release from this repressed state and the initiation of translation are tightly controlled processes essential for the correct sequential exchange of nucleoproteins and the successful differentiation of spermatids into mature spermatozoa. pnas.orgamegroups.org Studies suggest that sequences within the 3'-untranslated region (UTR) of the mRNA are important for this translational regulation. nih.gov Transcriptional regulation of this compound expression involves various factors, including cAMP response element modulator (CREM), TATA-box protein (TBP), and Y-box proteins, which are highly expressed in male germ cells and participate in regulating gene expression during spermatogenesis. amegroups.org
Intracellular Localization and Transport Mechanisms during Spermiogenesis.
Following its synthesis in the cytoplasm on soluble polyribosomes in elongating spermatids, this compound must be transported into the nucleus to interact with DNA. nih.govcdnsciencepub.com This translocation from the cytoplasm to the nucleus is a crucial step for efficient sperm production. nih.govfrontiersin.orgnih.gov
The intracellular transport of this compound involves specific mechanisms. Research indicates that SPAG17, a protein important for intracellular protein trafficking during spermiogenesis, facilitates the transport of this compound from the cytoplasm to the nucleus. nih.govfrontiersin.orgnih.gov Studies using proximity ligation assays and immunoprecipitation coupled with mass spectrometry have shown interaction between SPAG17 and protamines (which this compound represents) in both the cytoplasm and the nuclear area of elongating spermatids, coinciding with the time of nuclear translocation. frontiersin.orgnih.gov Defects in SPAG17 have been linked to reduced nuclear/cytoplasm ratios of protamines, implying transport deficiencies. nih.govfrontiersin.orgnih.gov
A transient structure called the manchette, present during steps 8-14 of mouse spermiogenesis, is also thought to facilitate intracellular protein trafficking, potentially including this compound transport, through a mechanism known as intramanchette transport (IMT). nih.govfrontiersin.org Once inside the nucleus, this compound appears to be dispersed throughout the entire nucleus, although its precise sub-nuclear localization in relation to DNA condensation is an area of ongoing investigation. frontiersin.orgnih.gov
Post-Translational Modifications and their Functional Roles.
This compound undergoes several post-translational modifications (PTMs) that play vital roles in its function and the process of chromatin compaction. These modifications include phosphorylation, proteolytic processing, acetylation, and the formation of disulfide bonds. nih.govoup.combioscientifica.comnih.govethz.chresearchgate.net
Phosphorylation and Dephosphorylation Cycles Regulating DNA Binding.
Phosphorylation is a prominent modification of this compound, occurring at serine and threonine residues. bioscientifica.comnih.govethz.chresearchgate.netpnas.orgbioscientifica.com this compound is extensively phosphorylated shortly after synthesis and before binding to DNA. bioscientifica.comnih.gov This phosphorylation is thought to prevent premature interaction with DNA due to the highly basic nature of the protein. nih.govnih.gov
During sperm maturation, a significant dephosphorylation of this compound occurs. bioscientifica.compnas.orgnih.gov This dephosphorylation is crucial for promoting the tight binding of this compound to DNA and facilitating chromatin compaction. bioscientifica.comnih.gov The dynamic cycle of phosphorylation and dephosphorylation is believed to be necessary for the proper organization and positioning of this compound along the DNA during the formation of the nucleoprotamine structure. nih.gov
Research has identified specific phosphorylation sites on protamines (representing this compound), including serine residues. nih.govethz.chpnas.org Studies on protamine-like proteins in other organisms also highlight the importance of phosphorylation states in regulating DNA binding affinity and localization. oup.comnih.gov
Proteolytic Processing Pathways and Mature Protamine Formation.
In some species, protamines (including the equivalent of this compound) are synthesized as precursor proteins that undergo proteolytic processing to form the mature, functional protein. nih.govnih.govabcam.com For instance, in humans and many rodents, Protamine 2 is synthesized as a precursor that requires cleavage of an N-terminal region after binding to DNA. nih.govnih.gov This processing is essential for histone eviction during spermatogenesis and is thought to involve transition proteins. abcam.com While the outline specifically mentions "this compound," if it represents a protein like human Protamine 2, this proteolytic cleavage would be a critical maturation step.
Investigation of Covalent Modifications (e.g., Acetylation, Disulfide Bond Formation).
Beyond phosphorylation and proteolytic processing, this compound is subject to other covalent modifications, including acetylation and the formation of disulfide bonds. pnas.orgbioscientifica.comnih.govethz.chresearchgate.net Acetylation has been observed on lysine (B10760008) and serine residues of protamines. bioscientifica.comnih.govethz.chresearchgate.net The functional significance of these acetylation events on this compound is an area of ongoing research, although studies on histones suggest acetylation can influence chromatin structure and gene expression. researchgate.net
Disulfide bond formation is a critical maturation step for this compound, particularly during the transit of spermatozoa through the epididymis. nih.govoup.com this compound, being rich in cysteine residues, forms both intra- and inter-molecular disulfide bonds. nih.govwikipedia.org These bonds cross-link the this compound molecules, creating a highly stable and condensed nucleoprotamine structure that is essential for protecting the paternal genome. nih.govoup.comwikipedia.org The reduction of these disulfide bonds is necessary for the decondensation of sperm chromatin upon fertilization. wikipedia.org
Research has identified specific sites of acetylation and methylation on protamines, suggesting a potential "protamine code" analogous to the histone code, where combinations of PTMs could influence function. bioscientifica.comnih.govethz.ch
Here is a table summarizing some of the identified post-translational modifications on protamines, which are likely applicable to this compound:
| Modification Type | Residue Type | Location on Protamine (Example) | Potential Role | Source |
| Phosphorylation | Serine | PRM1 S9, S11, S42; PRM2 S59, S55 | Regulates DNA binding, facilitates chromatin packing | bioscientifica.comnih.govethz.chpnas.orgbioscientifica.comnih.gov |
| Phosphorylation | Threonine | PRM1 T44 | Potential regulatory role | nih.gov |
| Proteolytic Processing | N-terminus | Protamine 2 precursor | Maturation and activation | nih.govnih.govabcam.com |
| Acetylation | Lysine | PRM1 K49; PRM2 K49 | Potential influence on chromatin structure | bioscientifica.comnih.govethz.chresearchgate.net |
| Acetylation | Serine | PRM1 S42; PRM2 S55 | Potential influence on chromatin structure | nih.govethz.chresearchgate.net |
| Methylation | Lysine | PRM2 K49 | Potential epigenetic mark | nih.govethz.ch |
| Disulfide Bond Formation | Cysteine | Throughout protein | Chromatin stabilization and condensation | nih.govoup.comwikipedia.org |
Mechanisms of Histone Replacement by this compound during Chromatin Remodeling.
A hallmark of spermiogenesis is the dramatic reorganization of the spermatid nucleus, involving the replacement of canonical histones with protamines, including this compound. oup.comamegroups.orgoup.combioscientifica.comnih.govresearchgate.netfrontiersin.orgresearchgate.net This process, known as the histone-to-protamine transition, leads to an exceptionally condensed chromatin structure in mature sperm, significantly reducing the nuclear size and rendering the genome transcriptionally inactive. bioscientifica.comnih.govresearchgate.net
The replacement is not a direct one-step process but occurs in a stepwise manner. oup.combioscientifica.comfrontiersin.org First, canonical histones are largely replaced by testis-specific histone variants. oup.combioscientifica.comnih.govfrontiersin.org Subsequently, these histone variants are replaced by a class of proteins called transition proteins (TPs), such as TP1 and TP2. oup.comoup.combioscientifica.comnih.govresearchgate.net Transition proteins are thought to aid in the removal of histones and initiate the initial condensation of the spermatid nucleus. pnas.org Finally, during the elongating spermatid stage, transition proteins are removed from the condensing chromatin and replaced by protamines, including this compound, which become the predominant nuclear proteins in elongated spermatids and mature spermatozoa. oup.comoup.comoup.comabcam.com
The binding of this compound to DNA is facilitated by its highly basic nature, attributed to its rich arginine content. nih.govnih.govwikipedia.orgresearchgate.net The positive charges of the arginine residues interact strongly with the negatively charged phosphate (B84403) backbone of DNA, neutralizing the charge and allowing for tighter coiling. wikipedia.orgresearchgate.net This interaction, coupled with the formation of disulfide bonds between this compound molecules, leads to the formation of toroidal structures and the remarkable condensation of sperm chromatin. wikipedia.org While most histones are replaced, a small fraction (approximately 10-15% in humans) of the genome retains a nucleosomal structure associated with histones, often in specific regions. nih.govnih.govoup.comresearchgate.netwikipedia.org
The precise molecular mechanisms orchestrating this stepwise replacement and the roles of various factors, including histone modifications (such as hyperacetylation) and chromatin remodelers, are still being investigated. oup.comnih.govresearchgate.netfrontiersin.org However, the successful replacement of histones by this compound is critical for achieving the compact and stable chromatin structure necessary for sperm function and the protection of the paternal genome. oup.comnih.govfrontiersin.orgnih.govoup.combioscientifica.comabcam.comwikipedia.orgfrontiersin.orgresearchgate.netpnas.orgelsevier.es
Comparative Genomics and Evolutionary Studies of Sardaine Protamine
Phylogenetic Relationships of Sardaine Z2 within the Fish Protamine Lineage
This compound is identified as a protamine isolated from the sperm of the striped bonito (Sarda orientalis). It exists as a variant of "sardaine," differing from sardaine Z1 by the presence of alanine (B10760859) instead of serine at position 7 in its amino acid sequence.
General studies on the evolution of protamines in bony fish indicate a complex history. The divergence between protamines and histones appears to have occurred multiple times. The distribution of protamines in bony fish is not random and may be better explained by repeated loss of protamine gene expression or the gene itself during the diversification of orders, rather than repeated independent acquisition. The rapid evolution of teleost protamines has, in some cases, allowed for the construction of molecular phylogenies that align closely with those derived from conventional taxonomic markers.
Evolutionary Conservation and Divergence of Protamine Gene Sequences across Teleosts
Detailed research findings specifically on the evolutionary conservation and divergence of the this compound gene sequence across a wide range of teleosts are not available in the examined sources. However, some comparative information exists for the protein sequence.
This compound, as a component of sardaine from striped bonito, has been reported to have a sequence similar to scombrine gamma, a protamine isolated from spotted mackerel (Scomber australasicus), with differences noted at two positions. The sequence of sardaine (a mixture of Z1 and Z2) consists of 34 amino acid residues and is rich in arginine, a characteristic feature of protamines crucial for DNA binding.
General studies on teleost protamines highlight significant sequence divergence across different species, which can make reliable sequence alignment challenging across broader animal groups. Despite this divergence, certain structural elements tend to be conserved in "true protamines," such as arginine-rich DNA-anchoring domains and multiple phosphorylation sites. Unlike mammalian protamines, teleost protamines generally lack cysteine residues, which are involved in disulfide bridge formation for chromatin stabilization in mammals.
Teleost fish, such as rainbow trout, can possess multigene families encoding protamines, with around 15-20 protamine genes per haploid genome. The organization and evolution of these multigene families contribute to the observed diversity in protamine sequences across teleosts.
Advanced Methodologies for Sardaine Z2 Research
Biophysical Techniques for Interaction Analysis.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. springernature.comnih.govnih.govspringernature.com By measuring the heat released or absorbed as a titrant (e.g., sardaine Z2) is injected into a sample cell containing a binding partner (e.g., a specific DNA sequence), ITC can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the forces driving the binding process. springernature.comnih.gov
In a hypothetical study of this compound, ITC could be employed to characterize its binding to a defined DNA oligonucleotide. In such an experiment, a solution of purified this compound would be titrated into a solution of the DNA target. The resulting thermogram would show heat pulses corresponding to each injection, which decrease as the DNA becomes saturated with this compound.
The integrated heat data would then be fitted to a suitable binding model to extract the thermodynamic parameters. For instance, a positive enthalpy change would suggest that the binding is entropically driven, possibly due to the release of counterions and water molecules from the DNA surface upon this compound binding. nih.gov Conversely, a negative enthalpy change would indicate an enthalpically driven interaction, likely dominated by favorable electrostatic interactions and hydrogen bonding. nih.gov
Hypothetical Research Findings:
An ITC experiment is conducted to investigate the binding of this compound to a 25-base pair double-stranded DNA (dsDNA) fragment. The data reveals a complex binding isotherm, suggesting multiple binding events or conformational changes upon binding. The analysis provides the following thermodynamic parameters, indicating a high-affinity interaction driven by both favorable enthalpy and entropy changes.
Interactive Data Table: Hypothetical Thermodynamic Parameters of this compound-dsDNA Interaction Determined by ITC
| Parameter | Value | Unit |
| Binding Affinity (Ka) | 2.5 x 107 | M-1 |
| Dissociation Constant (Kd) | 40 | nM |
| Enthalpy Change (ΔH) | -15.2 | kcal/mol |
| Entropy Change (TΔS) | 5.8 | kcal/mol |
| Stoichiometry (n) | 0.8 | (protein/DNA) |
Note: The data in this table is hypothetical and for illustrative purposes.
Surface Plasmon Resonance (SPR) for Interaction Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. nih.govnih.govste-mart.com It is particularly valuable for determining the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd). protocols.io In a typical SPR experiment, one of the interacting molecules (the ligand, e.g., biotinylated DNA) is immobilized on a sensor chip surface, while the other molecule (the analyte, e.g., this compound) is flowed over the surface in a continuous stream of buffer. nih.gov Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). researchgate.net
A hypothetical SPR study of this compound would involve immobilizing a specific DNA sequence onto a streptavidin-coated sensor chip. Different concentrations of this compound would then be injected over the chip surface. The resulting sensorgrams would show an increase in RU during the association phase as this compound binds to the DNA, followed by a decrease during the dissociation phase when the this compound solution is replaced with buffer.
By fitting the association and dissociation curves to kinetic models, the rate constants ka and kd can be determined. The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated as the ratio of kd to ka. This kinetic information is crucial for understanding the dynamics of the this compound-DNA interaction, such as how quickly the complex forms and how stable it is over time. protocols.io
Hypothetical Research Findings:
An SPR analysis is performed to characterize the kinetics of this compound binding to a DNA hairpin structure immobilized on a sensor chip. The resulting data indicate a rapid association and a slow dissociation, characteristic of a stable complex.
Interactive Data Table: Hypothetical Kinetic Constants for this compound-DNA Interaction from SPR
| Parameter | Value | Unit |
| Association Rate (ka) | 3.1 x 105 | M-1s-1 |
| Dissociation Rate (kd) | 1.2 x 10-3 | s-1 |
| Equilibrium Dissociation Constant (KD) | 3.87 | nM |
Note: The data in this table is hypothetical and for illustrative purposes.
Atomic Force Microscopy (AFM) for Visualization of DNA-Protamine Complexes
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the structure of single molecules and their complexes under near-physiological conditions. nih.govradiologykey.com It is particularly well-suited for studying the effects of protamines on DNA structure, such as condensation and aggregation. nih.govoup.com In an AFM experiment, a sharp tip mounted on a flexible cantilever scans across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is used to generate a topographical image of the surface. nih.gov
To study the interaction of this compound with DNA using AFM, a solution containing DNA and this compound at various molar ratios would be deposited onto a flat substrate, typically mica. oup.com After allowing the molecules to adsorb, the surface would be imaged. AFM can reveal detailed information about the morphology of the this compound-DNA complexes, such as the formation of toroidal structures, rods, and aggregates. oup.comnih.gov The dimensions of these structures, including their height and diameter, can be precisely measured. semanticscholar.org
By imaging the complexes at different stages of their formation, AFM can provide insights into the mechanism of DNA condensation by this compound. For example, it may be possible to observe intermediate structures, such as partially formed toroids, which can help to elucidate the pathway of DNA packaging. semanticscholar.orgresearchgate.net
Hypothetical Research Findings:
AFM is used to visualize the structures formed upon the interaction of this compound with linearized plasmid DNA. At low this compound concentrations, individual DNA molecules are observed. As the concentration of this compound increases, the DNA undergoes a conformational change, leading to the formation of condensed structures.
Interactive Data Table: Hypothetical Morphological Analysis of this compound-DNA Complexes by AFM
| This compound:DNA Molar Ratio | Observed Structures | Average Toroid Diameter (nm) | Average Height (nm) |
| 1:10 | Extended and partially condensed DNA | N/A | 0.5 - 1.0 |
| 1:2 | Toroidal and rod-like structures | 45 ± 5 | 2.5 ± 0.5 |
| 1:1 | Aggregates of condensed structures | N/A | > 5.0 |
Note: The data in this table is hypothetical and for illustrative purposes.
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Analysis
Fourier Transform Infrared (FTIR) Spectroscopy is a vibrational spectroscopy technique that provides information about the secondary structure of proteins. oup.comthermofisher.comshimadzu.com The infrared spectrum of a protein exhibits several characteristic amide bands, with the amide I band (1600-1700 cm-1), arising mainly from C=O stretching vibrations of the peptide backbone, being particularly sensitive to the protein's secondary structure. leibniz-fli.denih.gov Different secondary structural elements, such as α-helices, β-sheets, turns, and random coils, give rise to characteristic frequencies within the amide I region. thermofisher.comshimadzu.com
In a hypothetical FTIR study of this compound, the secondary structure of the protein in its free form and when complexed with DNA would be analyzed. By deconvoluting the amide I band of the FTIR spectrum, the relative contributions of different secondary structural elements can be quantified. shimadzu.com
Changes in the position and intensity of the amide I band components upon DNA binding would indicate conformational changes in this compound. For example, a shift to a lower frequency might suggest an increase in β-sheet content, while a shift to a higher frequency could indicate an increase in α-helical or random coil structures. These structural insights are crucial for understanding the mechanism by which this compound recognizes and binds to DNA.
Hypothetical Research Findings:
The secondary structure of this compound is investigated using FTIR spectroscopy in the absence and presence of dsDNA. The analysis of the amide I band reveals a significant conformational change in this compound upon binding to DNA, characterized by an increase in ordered secondary structure.
Interactive Data Table: Hypothetical FTIR Amide I Band Analysis of this compound
| Condition | Amide I Peak Position (cm-1) | Predominant Secondary Structure |
| This compound (free) | ~1656 | Random Coil / Disordered |
| This compound + dsDNA | ~1642 | Increased β-sheet content |
Note: The data in this table is hypothetical and for illustrative purposes.
Computational and Theoretical Approaches to Sardaine Z2
Molecular Modeling and Simulation of Sardaine Z2 Structure and Dynamics
Molecular modeling and simulation are indispensable tools for exploring the structural and dynamic properties of peptides like this compound, which may be too small or flexible for high-resolution experimental techniques like X-ray crystallography alone.
De Novo Structure Prediction and Refinement Algorithms
The prediction process generally involves two key components: a potential energy function (or force field) to evaluate the stability of different conformations and a search algorithm to explore the vast conformational space available to the peptide. oreilly.com For a small, highly flexible peptide like this compound, the search for the global free energy minimum is a significant computational challenge. nih.gov
Modern de novo methods often integrate deep learning and artificial intelligence, which have dramatically improved prediction accuracy. nih.govresearchgate.net These algorithms can predict inter-residue distances and torsion angles, providing constraints that guide the folding simulation toward a more accurate final model. researchgate.net Once an initial model is generated, it undergoes a refinement phase where all-atom simulations are used to resolve steric clashes and optimize the structure's energy.
Conformational Ensemble Sampling via Molecular Dynamics Simulations
Due to its short length and composition, this compound is unlikely to adopt a single, rigid structure in solution. Instead, it exists as a dynamic ensemble of interconverting conformations. Molecular dynamics (MD) simulations are a powerful computational method used to study these motions at an atomic level. americanpeptidesociety.org
MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. americanpeptidesociety.org A simulation of this compound would involve placing a predicted 3D model of the peptide into a simulated environment (typically a box of water molecules and ions to mimic physiological conditions) and observing its behavior over nanoseconds to microseconds. pnas.orgwustl.edu
These simulations provide detailed insights into:
Peptide Flexibility: Identifying which regions of the peptide are rigid and which are flexible.
Secondary Structure Propensity: Determining the likelihood of forming transient structures like beta-turns, which are common in fish protamines. d-nb.info
Solvent Interactions: Understanding how the peptide interacts with surrounding water molecules.
Enhanced sampling techniques, such as replica exchange molecular dynamics (REMD), can be employed to overcome the timescale limitations of conventional MD and more thoroughly explore the conformational landscape of the peptide. wustl.edu
Computational Docking and Binding Site Prediction for Nucleic Acid Interactions
The primary function of this compound is to bind and condense DNA. uniprot.org Computational docking is a technique used to predict the preferred orientation and binding affinity of one molecule to another. nih.govnih.gov In this context, docking simulations would be used to model the interaction between this compound and a DNA molecule.
Given the high positive charge of this compound (due to its many arginine residues) and the negative charge of the DNA phosphate (B84403) backbone, the interaction is largely driven by electrostatics. Docking algorithms for protein-nucleic acid interactions must accurately model these electrostatic forces, as well as hydrogen bonding and van der Waals interactions. mdpi.comresearchgate.net
The process typically involves:
Generating Conformers: Creating a set of possible 3D structures for both the this compound peptide and the DNA segment.
Positional Sampling: Systematically placing the peptide at various positions and orientations relative to the DNA.
Scoring: Using a scoring function to evaluate the energetic favorability of each binding pose. The poses with the lowest energy scores are predicted as the most likely binding modes. dntb.gov.ua
Quantitative Structure-Activity Relationship (QSAR) Analysis for Protamine Functionality
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uestc.edu.cnresearchgate.net For peptides, this involves correlating their physicochemical properties, derived from their amino acid sequence, with a specific function. nih.govnih.gov
In the context of this compound and other protamines, a QSAR study could be designed to understand the sequence determinants of DNA binding affinity or condensation efficiency. The key steps would be:
Data Collection: Assembling a dataset of different protamine sequences (including this compound and its variants) with experimentally measured activity data (e.g., DNA binding constants).
Descriptor Calculation: Describing each peptide using numerical values, known as molecular descriptors. For peptides, these can include properties like amino acid composition, charge, hydrophobicity, and size, often represented by specific amino acid indices. rsc.org
Model Development: Using statistical methods, such as partial least squares (PLS) or machine learning algorithms, to build a regression model that links the descriptors to the observed activity. nih.gov
Model Validation: Rigorously testing the model's predictive power using both internal and external validation techniques to ensure its reliability. nih.gov
A successful QSAR model could predict the DNA condensation potential of novel or hypothetical protamine sequences, guiding the design of synthetic peptides with enhanced DNA packaging capabilities.
Q & A
Basic Research Questions
Q. How can researchers characterize the molecular structure of sardaine Z2 with high precision?
- Methodological Answer : Utilize spectroscopic techniques (e.g., NMR, FTIR, and X-ray crystallography) to determine functional groups, stereochemistry, and crystallographic data. Pair these with computational modeling (e.g., DFT calculations) to validate structural hypotheses. For reproducibility, document instrumental parameters and calibration standards in supplementary materials .
Q. What experimental protocols are effective for synthesizing this compound in laboratory settings?
- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, and catalysts) using factorial design experiments. Include step-by-step purification methods (e.g., column chromatography, recrystallization) and validate yields via mass spectrometry. Cross-reference existing literature to identify gaps in synthetic efficiency .
Q. How should researchers assess the purity and stability of this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., thermal stress, humidity exposure) with HPLC or UPLC to monitor degradation products. Use kinetic modeling to predict shelf-life and validate results with triplicate assays. Report deviations in purity thresholds (>95%) and storage recommendations .
Q. What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Employ cell-based assays (e.g., cytotoxicity, enzyme inhibition) with controls for false positives (e.g., sham-treated samples). Standardize protocols using guidelines from journals like Reviews in Analytical Chemistry, ensuring IC50 values are reported with confidence intervals .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacological mechanisms be systematically resolved?
- Methodological Answer : Perform meta-analyses of existing studies to identify confounding variables (e.g., dosage ranges, model organisms). Validate hypotheses via orthogonal assays (e.g., CRISPR knockouts for target validation) and iterative statistical testing (ANCOVA, Bayesian inference). Prioritize transparency in data discrepancies .
Q. What experimental designs are optimal for studying this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Develop a library of structural analogs using combinatorial chemistry. Apply multivariate analysis (e.g., PCA, PLS regression) to correlate substituent effects with bioactivity. Use high-throughput screening to identify critical pharmacophores, and publish raw datasets for peer validation .
Q. What are best practices for documenting this compound’s synthetic pathways to ensure reproducibility?
- Methodological Answer : Adhere to Beilstein Journal of Organic Chemistry guidelines: provide detailed reaction schemes, characterization data for intermediates, and failure analyses (e.g., side reactions). Include machine-readable metadata (e.g., ChemML files) in supplementary materials .
Q. How can multi-omics data be integrated to elucidate this compound’s mode of action in complex biological systems?
- Methodological Answer : Combine transcriptomic, proteomic, and metabolomic datasets using network pharmacology tools (e.g., Cytoscape, STRING). Apply pathway enrichment analysis to identify perturbed biological processes and validate findings with knock-in/knockout models. Address batch effects via normalization algorithms .
Methodological Guidelines
- Reproducibility : Follow ’s emphasis on detailed experimental protocols, including raw data and failure logs.
- Ethical Compliance : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
- Data Transparency : Use repositories like Zenodo for public access to datasets, adhering to FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
